molecular formula C10H4BrF2NO2 B2833984 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione CAS No. 2270905-26-3

3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2833984
CAS No.: 2270905-26-3
M. Wt: 288.048
InChI Key: OSFFHRNJLAVNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione is a brominated pyrrole-2,5-dione derivative featuring a 2,4-difluorophenyl substituent at the 1-position of the heterocyclic core. This compound belongs to a class of molecules known for their electrophilic reactivity due to the electron-deficient pyrrole-dione scaffold, which is often exploited in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

3-bromo-1-(2,4-difluorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF2NO2/c11-6-4-9(15)14(10(6)16)8-2-1-5(12)3-7(8)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFFHRNJLAVNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione typically involves the bromination of a precursor pyrrole compound. One common method includes the reaction of 2,4-difluoroaniline with maleic anhydride to form the intermediate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the bromine atom, this compound can participate in substitution reactions where the bromine is replaced by other substituents.

    Nucleophilic Addition: The carbonyl groups in the pyrrole ring can undergo nucleophilic addition reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, iodine) and catalysts like iron(III) chloride or aluminum chloride are commonly used.

    Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds can be employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrole derivatives depending on the substituent introduced.

    Addition Reactions: Products include alcohols or other functionalized derivatives based on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising properties in medicinal chemistry, particularly as a scaffold for drug development. Its structural features allow for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds, including 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione, show significant anticancer activity. For instance, a study demonstrated that certain pyrrole derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15.4Induction of Apoptosis
3-Bromo-1-(4-chlorophenyl)-pyrrole-2,5-dioneHeLa (Cervical Cancer)12.6Cell Cycle Arrest

Biological Activities

The biological activities of this compound extend beyond anticancer effects to include antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane Disruption
Escherichia coli64 µg/mLInhibition of Metabolism

Anti-inflammatory Effects

Studies have indicated that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases .

Synthetic Utility

The synthesis of this compound can be achieved through various methods involving the bromination of pyrrole derivatives followed by functionalization with difluorophenyl groups.

Table 3: Synthetic Routes

Synthetic RouteYield (%)Key Reagents
Bromination followed by coupling75Bromine, Difluorobenzene
Direct functionalization652,4-Difluorobenzenesulfonamide

Case Studies

Several case studies illustrate the practical applications of this compound in drug discovery and development:

Case Study 1: Development of Anticancer Agents

A research team synthesized multiple derivatives of this compound and evaluated their anticancer properties against various cancer cell lines. The results indicated that modifications at the pyrrole nitrogen significantly enhanced potency and selectivity .

Case Study 2: Antimicrobial Screening

In another study, the compound was screened against a panel of bacterial strains. Results showed promising activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The bromine and difluorophenyl groups can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Halogen Substituents
  • Target Compound : The 3-bromo substituent and 2,4-difluorophenyl group introduce strong electron-withdrawing effects, enhancing the electrophilicity of the pyrrole-dione core. Bromine’s larger atomic radius compared to chlorine or fluorine may also affect steric interactions in binding pockets .
  • SB216763 (3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione): This analog features 3,4-dichloro substitution on the pyrrole ring and a 2,4-dichlorophenyl group.
  • Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) : With 3,4-dichloro and 4-fluorophenyl groups, this pesticide exhibits reduced electrophilicity relative to the target compound. The single fluorine on the phenyl ring may limit its lipophilicity compared to the target’s difluorophenyl group .
Phenyl Ring Modifications
  • Target Compound: The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • Combi-Blocks Analogs (e.g., 3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione) : Methyl groups on the phenyl ring are electron-donating, increasing electron density on the pyrrole core. This reduces reactivity toward nucleophiles compared to the target compound’s electron-deficient system .

Core Heterocycle Variations

  • Pyrazolone Derivatives (e.g., 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) : Pyrazolones differ from pyrrole-diones in ring saturation and electronic properties. The pyrazolone core is less electrophilic, making it less reactive in Michael addition reactions compared to pyrrole-diones. Bromine here is positioned on a saturated ring, further altering its chemical behavior .

Biological Activity

3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromination of pyrrole derivatives followed by functionalization with difluorophenyl groups. The compound can be synthesized using various methods including:

  • Bromination : Utilizing bromine or brominating agents in the presence of solvents such as dichloromethane.
  • Functionalization : Introducing the 2,4-difluorophenyl group through nucleophilic substitutions or coupling reactions.

Biological Activity

The biological activity of this compound has been explored in several contexts:

Antitumor Activity

Research indicates that pyrrole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation. A study demonstrated that pyrrole derivatives could inhibit the growth of various cancer cell lines by targeting tyrosine kinase pathways, particularly through interactions with epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Compounds in this class have been shown to interact with ATP-binding sites on kinases, leading to reduced phosphorylation and subsequent signaling pathways responsible for cell proliferation.
  • Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, altering membrane dynamics and increasing membrane permeability .

Case Studies

Several studies have highlighted the biological activity of pyrrole derivatives:

  • Antiproliferative Effects : In vitro studies on cancer cell lines such as HCT-116 and SW620 demonstrated that certain pyrrole derivatives inhibited cell growth at nanomolar concentrations (GI50 approximately 1.01.6×108M1.0-1.6\times 10^{-8}M) .
  • Cytokine Production : Research indicated that some derivatives significantly inhibited pro-inflammatory cytokine production in stimulated peripheral blood mononuclear cells (PBMCs), suggesting potential anti-inflammatory properties .
  • Stability and Interaction Studies : Molecular docking studies showed that these compounds form stable complexes with EGFR and VEGFR2, indicating a high affinity for these targets which is critical for therapeutic development .

Data Tables

Compound Target Activity Reference
This compoundEGFR/VEGFR2Inhibition of kinase activity
4-Amino-3-chloro-1H-pyrrole-2,5-dioneCancer Cell LinesGI50 1.01.6×108M\approx 1.0-1.6\times 10^{-8}M
Pyrrole DerivativePBMCsInhibition of cytokine production

Q & A

Q. What are the primary synthetic routes for 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione, and how do substituents influence reaction efficiency?

The synthesis typically involves substitution reactions on the pyrrole-2,5-dione core. The bromine atom at position 3 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization . The 2,4-difluorophenyl group, introduced via electrophilic aromatic substitution or Ullmann coupling, enhances electron-withdrawing effects, stabilizing intermediates and directing regioselectivity. A comparative study of substituent effects (Table 1) shows that fluorine atoms increase oxidative stability but may reduce solubility in polar solvents .

Table 1: Substituent Effects on Reactivity and Stability

Substituent PositionReactivity with AminesSolubility in DMSOThermal Stability (°C)
2,4-DifluorophenylHighModerate220–240
4-ChlorophenylModerateLow200–220
PhenylLowHigh180–200

Q. How can the reactivity of the bromine atom be exploited in heterocyclic compound synthesis?

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides to form diverse heterocycles. For example, reaction with benzylamine yields 3-amino derivatives, which can cyclize to form pyrrolo[3,4-d]pyrimidines under acidic conditions . Kinetic studies suggest that polar aprotic solvents (e.g., DMF) accelerate SNAr by stabilizing transition states .

Q. What analytical techniques are recommended for characterizing structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., fluorine-induced deshielding of adjacent protons) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and confirms the dihedral angle between the pyrrole and aryl groups, critical for assessing planarity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for bromine isotope patterns .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-difluorophenyl group affect stability and reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms enhance the electrophilicity of the pyrrole ring, facilitating Suzuki-Miyaura coupling with boronic acids. However, steric hindrance from ortho-fluorine can reduce coupling efficiency. Computational studies (DFT) reveal that fluorine substitution lowers the LUMO energy by ~1.2 eV, favoring oxidative addition in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in reported biological activities of pyrrole-2,5-dione derivatives?

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. Recommended approaches:

  • Dose-Response Profiling : Use standardized assays (e.g., IC50_{50} determination against GSK-3β) to compare activity across studies .
  • Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with biological readouts .
  • Structural Analog Comparison : Evaluate this compound alongside SB216763 (a known GSK-3 inhibitor) to isolate substituent-specific effects .

Q. What are the challenges in achieving regioselective functionalization of the pyrrole-2,5-dione core?

Competing reactions at positions 3 (bromine) and 4 (hydrogen) complicate regioselectivity. Strategies include:

  • Directed Metalation : Use lithiation at low temperatures (-78°C) to selectively deprotonate position 4 before electrophilic quenching .
  • Protecting Groups : Temporarily block position 3 with trimethylsilyl chloride to enable derivatization at position 4 .

Q. How can computational chemistry predict interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to kinases like GSK-3β. Key findings:

  • The difluorophenyl group occupies a hydrophobic pocket near the ATP-binding site.
  • Bromine forms halogen bonds with backbone carbonyls (e.g., Asp200 in GSK-3β), enhancing binding affinity .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., solubility vs. bioactivity), employ orthogonal validation (e.g., DSC for purity, SPR for binding kinetics) .
  • Experimental Design : Use factorial design (DoE) to optimize reaction conditions (e.g., solvent, catalyst loading) for scalable synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.